methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate
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Overview
Description
methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate is a thiazolidine derivative known for its anti-inflammatory and anti-cancer properties. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They have been used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine derivatives have been known to affect various biological targets .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine derivatives has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolidine derivatives, including methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate, often involves multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, a novel synthesis method involves reacting a Schiff base with thioacetic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) to obtain the desired thiazolidine derivative .
Industrial Production Methods: Industrial production methods for thiazolidine derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of advanced catalysts, such as palladium or platinum, and environmentally friendly solvents to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of thiazolidine derivatives include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidine derivatives with altered functional groups .
Scientific Research Applications
methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate has diverse scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing other bioactive compounds . In biology and medicine, it exhibits anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. Additionally, its unique chemical structure allows for various industrial applications, such as in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate include other thiazolidine derivatives with varying substituents on the phenyl and benzoate rings. These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific combination of a fluorophenyl group and a thiazolidine ring, which enhances its anti-inflammatory and anti-cancer properties. This unique structure allows for targeted interactions with molecular pathways involved in disease processes, making it a promising candidate for further research and development.
Properties
IUPAC Name |
methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-23-18(22)13-7-5-12(6-8-13)16(21)20-9-10-24-17(20)14-3-2-4-15(19)11-14/h2-8,11,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAOTBJIMRVLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCSC2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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